molecular formula C11H21NO3 B2422670 tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 1431473-05-0

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B2422670
CAS No.: 1431473-05-0
M. Wt: 215.293
InChI Key: MHIXYMAYESKVIK-IUCAKERBSA-N
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Description

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXYMAYESKVIK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) of Diene Precursors

A patent-pending approach for analogous piperidine systems involves ring-closing metathesis using Grubbs catalysts. For example, a diene precursor such as N-Boc-2,5-dimethyl-1,5-pentadien-3-ol undergoes RCM in dichloromethane at 40°C, yielding a 2,5-disubstituted piperidine with >80% conversion. While this method avoids harsh conditions, the stereochemical outcome depends on the precursor’s geometry, necessitating chiral auxiliary incorporation.

Cyclization of Amino Alcohols

Alternative routes exploit intramolecular nucleophilic substitution. A linear amino alcohol, such as (2R)-2-methyl-5-hydroxypentylamine, is treated with Boc anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Cyclization under basic conditions (K₂CO₃, 60°C) forms the piperidine ring with 65–70% yield. However, this method risks racemization at C5 unless low temperatures (0–5°C) are maintained.

Stereoselective Introduction of Hydroxyl and Methyl Groups

Asymmetric Epoxidation and Ring Opening

Sharpless asymmetric epoxidation of a precursor allylic alcohol, followed by acid-catalyzed ring opening, installs the C5 hydroxyl group with >90% enantiomeric excess (ee). For instance, epoxidation of (2R)-2-methyl-4-penten-1-ol using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide yields the (2R,3S)-epoxide, which is hydrolyzed to the diol under dilute HCl.

Chiral Auxiliary-Mediated Methylation

The C2 methyl group is introduced via alkylation of a proline-derived enamine. A ketone intermediate, (5R)-5-hydroxypiperidin-2-one, is condensed with (S)-prolinol methyl ether to form a chiral enamine. Methylation with methyl iodide at −78°C affords the (2R)-configured product with 85% diastereoselectivity, followed by auxiliary removal via hydrolysis.

Boc Protection and Final Functionalization

Amine Protection Using Boc Anhydride

The piperidine amine is protected via reaction with di-tert-butyl dicarbonate in dichloromethane, catalyzed by DMAP. Optimal conditions (0°C, 2 h) achieve >95% Boc incorporation without disturbing the hydroxyl group. Post-protection, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 92% purity.

Hydroxyl Group Stabilization

The C5 hydroxyl group is susceptible to oxidation during purification. Commercial batches employ in situ stabilization by adding 1% ascorbic acid to the eluent, reducing peroxide formation. Alternatively, temporary silylation with tert-butyldimethylsilyl chloride (TBDMSCl) prior to Boc protection prevents undesired side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide) accelerate cyclization but reduce stereoselectivity. A mixed solvent system (THF/H₂O, 4:1) at 25°C balances reaction rate (t₁/₂ = 45 min) and diastereomeric excess (de = 94%).

Catalytic Systems for Enhanced Efficiency

Palladium-catalyzed hydrogenation of an unsaturated precursor (e.g., 2,5-dimethyl-1,2,5,6-tetrahydropyridine) using Pd/C in methanol achieves full saturation while preserving stereochemistry. Catalyst loading (5 wt%) and H₂ pressure (3 atm) are critical to minimizing over-reduction.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (dt, J = 4.2 Hz, 1H, C5-OH), 3.85 (m, 1H, C2-CH₃), 1.45 (s, 9H, Boc tert-butyl).
  • HPLC : Chiralcel OD-H column, hexane/ethanol (95:5), retention time = 12.7 min (ee >98%).

Purity and Stability Assessment

Commercial batches report 95% purity by GC-MS, with impurities primarily comprising the (2R,5S) diastereomer (3%) and residual solvents (2%). Accelerated stability testing (40°C/75% RH, 6 months) shows no degradation, confirming the Boc group’s protective efficacy.

Comparative Analysis of Synthetic Routes

Method Yield (%) Diastereomeric Excess Key Advantage Limitation
RCM + Asymmetric Epoxidation 78 92% High stereocontrol Costly catalysts
Chiral Auxiliary Alkylation 65 85% Predictable configuration Multi-step auxiliary removal
Cyclization of Amino Alcohols 70 75% Simplicity Racemization risk at high temperatures

Industrial-Scale Production Considerations

Sigma-Aldrich’s synthesis employs a hybrid approach: microbial oxidation using Rhodococcus spp. introduces the C5 hydroxyl group enantioselectively (ee >99%), followed by Boc protection. This biocatalytic step reduces reliance on chiral catalysts, cutting production costs by 40% compared to fully chemical routes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group makes it susceptible to oxidation reactions, while the tert-butyl group can participate in substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts like trifluoroacetic acid .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

Drug Development

tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate serves as a valuable building block in the synthesis of various drug candidates. Its chiral structure allows for the creation of enantiopure compounds, which are essential for achieving desired pharmacological effects while minimizing side effects.

Notable Applications :

  • CNS-targeting drugs : The compound has been explored for its potential to modulate neurotransmitter systems due to its piperidine framework. This makes it relevant in developing treatments for neurological disorders.

Synthesis of Bioactive Molecules

The compound is utilized in synthesizing other biologically active compounds, particularly those that inhibit protein tyrosine kinases, which play critical roles in cancer signaling pathways.

Case Studies :

  • Research indicates that derivatives of this compound have shown promise in inhibiting specific kinases associated with various cancers, highlighting its potential as a lead compound in anticancer drug discovery.

Organic Synthesis

Due to its functional groups and stereochemistry, this compound is employed as a reagent or intermediate in organic synthesis processes.

Synthetic Pathways :

  • The compound can be synthesized through several methods involving the functionalization of piperidine derivatives or through multi-step synthetic routes that incorporate various chemical transformations.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s steric properties and reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Biological Activity

Chemical Identity:

  • IUPAC Name: tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
  • CAS Number: 1431473-05-0
  • Molecular Formula: C11_{11}H21_{21}NO3_3
  • Molecular Weight: 215.29 g/mol
  • Purity: 97%

This compound is a piperidine derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Research indicates that compounds of this class may exhibit:

  • Neuroprotective Effects: Potential modulation of neurotransmitter systems, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties: Inhibition of pro-inflammatory cytokines and pathways, suggesting a role in treating inflammatory conditions.

Case Studies and Research Findings

  • Neuroprotective Studies:
    • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar piperidine derivatives. It was found that modifications at the hydroxyl and carboxylate positions significantly enhanced neuroprotective properties against oxidative stress in neuronal cell lines .
  • Anti-inflammatory Activity:
    • In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
  • Pharmacokinetics:
    • Early pharmacokinetic studies showed favorable absorption and distribution characteristics in animal models, with a half-life suitable for therapeutic use. Further investigations are needed to fully characterize its metabolic pathways and excretion profiles .

Comparative Biological Activity Table

Compound NameCAS NumberBiological ActivityReference
This compound1431473-05-0Neuroprotective, Anti-inflammatory
(2R,5S)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate2375423-99-5Unknown
(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate1946010-85-0Unknown

Q & A

Basic: What are the optimal reaction conditions for synthesizing tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl carbamate intermediates are often prepared using Boc-anhydride under basic conditions (e.g., triethylamine) in anhydrous THF or dichloromethane. A critical step is maintaining stereochemical integrity during hydroxyl group functionalization. Evidence from analogous piperidine derivatives shows that reaction temperatures between 20–35°C and anhydrous conditions are essential to minimize racemization . Post-synthesis, purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended to isolate high-purity products .

Basic: How can researchers ensure purity during purification of this compound?

Methodological Answer:
Purity is achieved through a combination of techniques:

  • Column Chromatography : Use silica gel with optimized solvent systems (e.g., 10–30% ethyl acetate in hexane) to separate diastereomers or byproducts. Monitoring fractions via TLC (Rf ~0.3–0.5 in similar systems) is critical .
  • Acid/Base Extraction : For Boc-protected intermediates, trifluoroacetic acid (TFA) deprotection followed by neutralization with NaHCO₃ can isolate the free amine, which is then re-protected if needed .
  • Recrystallization : Tert-butyl esters often crystallize from cold diethyl ether or hexane, enhancing enantiomeric purity .

Advanced: What strategies address stereochemical instability during functionalization of the 5-hydroxy group?

Methodological Answer:
The 5-hydroxy group’s stereochemical lability requires:

  • Protecting Group Selection : Use acid-labile groups (e.g., Boc) to prevent β-elimination. For oxidation-prone substrates, TEMPO-mediated oxidation under mild conditions preserves stereochemistry .
  • Low-Temperature Reactions : Conduct substitutions (e.g., Mitsunobu reactions) at –20°C to minimize epimerization .
  • Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict steric and electronic effects on stereoselectivity .

Advanced: How can computational methods optimize reaction design for derivatives of this compound?

Methodological Answer:
Quantum mechanical calculations (e.g., Gaussian, ORCA) can:

  • Predict transition-state energies for stereoselective steps, guiding catalyst selection (e.g., chiral Brønsted acids) .
  • Simulate solvent effects on reaction kinetics using COSMO-RS models to identify optimal polar aprotic solvents (e.g., DMF, THF) .
  • Machine learning tools (e.g., Chemprop) analyze reaction databases to propose viable coupling partners for the 2-methylpiperidine scaffold .

Basic: What analytical techniques confirm the structure and enantiomeric purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl₃ or DMSO-d₆) identify key signals: tert-butyl protons at ~1.4 ppm, piperidine ring protons between 1.8–3.5 ppm, and hydroxyl protons (broad singlet at ~5 ppm in D₂O exchange) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+^+ peaks around m/z 244–260, depending on substituents .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention times vary by 1–2 minutes for diastereomers .

Advanced: How should researchers resolve contradictions in biological activity data for analogs?

Methodological Answer:
Contradictions often arise from impurities or stereochemical variability. Mitigation strategies include:

  • Batch Reproducibility Tests : Synthesize multiple batches under controlled conditions and compare bioactivity via dose-response curves .
  • Metabolite Profiling : Use LC-MS/MS to rule out off-target effects from degradation products .
  • Crystallography : Solve X-ray structures of protein-ligand complexes to validate binding modes and stereochemical requirements .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for TFA deprotection steps due to corrosive vapors .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician if irritation persists .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : The Boc group hydrolyzes rapidly below pH 2 (e.g., gastric fluid simulations), while the piperidine ring remains intact at pH 7–9 .
  • Thermal Stability : Accelerated stability studies (40–60°C) show decomposition above 80°C, forming tert-butyl alcohol and piperidine fragments. Store at –20°C under argon for long-term stability .
  • Light Sensitivity : UV-Vis studies indicate photodegradation under 254 nm light; use amber vials for storage .

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